2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(furan-2-yl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(furan-2-yl)-2,3-dihydropyridazin-3-one is a complex organic compound featuring a pyridazinone core, a furan ring, and a dimethylsulfamoyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Therefore, it’s possible that “2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(furan-2-yl)-2,3-dihydropyridazin-3-one” might also interact with multiple targets in the body.
Biochemical Pathways
The affected pathways would depend on the specific targets of “this compound”. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(furan-2-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, where a furan boronic acid or ester is coupled with a halogenated pyridazinone derivative in the presence of a palladium catalyst.
Attachment of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced through a nucleophilic substitution reaction, where a suitable sulfonamide precursor reacts with an alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The pyridazinone core can be reduced to form dihydropyridazines or tetrahydropyridazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Furanones or other oxidized furan derivatives.
Reduction: Dihydropyridazines or tetrahydropyridazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyridazinone derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features that may interact with specific biological targets.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one: Similar structure but with a thiophene ring instead of a furan ring.
2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(pyridin-2-yl)-2,3-dihydropyridazin-3-one: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in 2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(furan-2-yl)-2,3-dihydropyridazin-3-one imparts unique electronic and steric properties, which may influence its reactivity and interaction with biological targets differently compared to similar compounds with other heterocyclic rings.
Properties
IUPAC Name |
1-[2-(dimethylsulfamoylamino)ethyl]-3-(furan-2-yl)-6-oxopyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S/c1-15(2)21(18,19)13-7-8-16-12(17)6-5-10(14-16)11-4-3-9-20-11/h3-6,9,13H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCBPRDSFCEXAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.